molecular formula C21H21ClN2OS B2836620 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide CAS No. 946327-76-0

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide

Cat. No. B2836620
CAS RN: 946327-76-0
M. Wt: 384.92
InChI Key: QFMWMIBHHYOWAF-UHFFFAOYSA-N
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Description

“N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide” is a fentanyl analog . Fentanyl analogs are synthetic opioids that have been developed by research chemists and pharmaceutical companies . They have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Scientific Research Applications

Anticancer Potential

  • A study by Ravinaik et al. (2021) highlights the design, synthesis, and evaluation of various N-substituted benzamides, including derivatives structurally similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide. These compounds showed significant anticancer activities against various cancer cell lines such as MCF-7, A549, Colo-205, and A2780, indicating the potential for this class of compounds in cancer therapy (Ravinaik et al., 2021).
  • Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles, similar to the structure , which exhibited concentration-dependent inhibitory effects on breast carcinoma cell line MCF-7. These findings suggest potential applicability in cancer treatment (Gomha et al., 2014).

Antimicrobial Applications

  • Desai et al. (2007) explored quinazolines with structural elements similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide, demonstrating potential antimicrobial effects against various bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (Desai et al., 2007).

Herbicidal Activity

  • Wang et al. (2004) studied compounds including 2-chlorothiazol-5-yl groups, related to the structure of interest, and found them to be effective herbicidal agents. This indicates the compound's potential use in agriculture as a novel class of herbicides (Wang et al., 2004).

Antiallergy Agents

  • Hargrave et al. (1983) investigated N-substituted-thiazolyl compounds, akin to the structure in focus, which exhibited significant antiallergy activity. This suggests the compound's application in developing antiallergy medications (Hargrave et al., 1983).

Safety and Hazards

Fentanyl analogs have high potential for producing addiction and severe adverse effects including coma and death . They have been responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in recent years .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-15-19(26-21(24-15)17-8-10-18(22)11-9-17)13-14-23-20(25)12-7-16-5-3-2-4-6-16/h2-6,8-11H,7,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWMIBHHYOWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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